molecular formula C6H12O4S B13114349 4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide

4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide

Cat. No.: B13114349
M. Wt: 180.22 g/mol
InChI Key: FWBVTXPESNCYBX-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide is an organic compound with the molecular formula C6H12O4S It is a member of the dioxathiane family, characterized by a six-membered ring containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide typically involves the reaction of trimethylsulfonium iodide with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a temperature range of 60-70°C and a pH of around 7-8 to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to achieve high efficiency and consistency. The product is purified through distillation and recrystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other sulfur-containing derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines and alcohols are used in the presence of catalysts such as acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing derivatives.

    Substitution: Various substituted dioxathiane derivatives.

Scientific Research Applications

4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide can be compared with other similar compounds such as:

    4,5,6-Trimethyl-1,3,2-dioxathiane2-oxide: Similar structure but with different oxidation states.

    4,5,6-Trimethyl-1,3,2-dioxathiane: Lacks the dioxide group, leading to different chemical properties and reactivity.

    4,5,6-Trimethyl-1,3,2-dioxathiane2-sulfone: Contains an additional sulfone group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific structural arrangement and the presence of both sulfur and oxygen atoms in the ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

4,5,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide

InChI

InChI=1S/C6H12O4S/c1-4-5(2)9-11(7,8)10-6(4)3/h4-6H,1-3H3

InChI Key

FWBVTXPESNCYBX-UHFFFAOYSA-N

Canonical SMILES

CC1C(OS(=O)(=O)OC1C)C

Origin of Product

United States

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